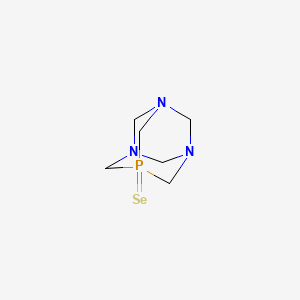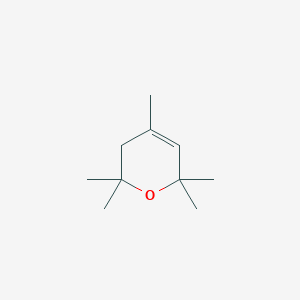
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound known for its significant applications in various fields, particularly in medicinal chemistry. It is a derivative of cyclophosphamide, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by its unique structure, which includes a phosphoramide group and chloroethyl groups, making it a potent alkylating agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel, with the mixture being cooled to a temperature range of -15 to -10°C. Continuous stirring is maintained while the solution of 3-aminopropan-1-ol and an auxiliary base is added slowly. The reaction mixture is then gradually warmed to 20-40°C and stirred until the conversion of substrates is complete .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert solvents and precise temperature control are crucial to the success of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphoramide derivatives, while substitution reactions can produce various substituted phosphoramide compounds.
Wissenschaftliche Forschungsanwendungen
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with DNA.
Medicine: As a derivative of cyclophosphamide, it is investigated for its potential use in cancer therapy and immunosuppression.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Wirkmechanismus
The mechanism of action of 2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its ability to form cross-links with DNA. This cross-linking interferes with DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A closely related compound with similar structure and applications.
Ifosfamide: Another derivative with similar alkylating properties.
Melphalan: A related compound used in cancer therapy.
Uniqueness
2-(Bis(2-chloroethyl)amino)-4,5,6-trimethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. Its trimethyl substitution provides distinct chemical properties that can be advantageous in certain applications .
Eigenschaften
CAS-Nummer |
78110-32-4 |
|---|---|
Molekularformel |
C10H20Cl2NO3P |
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4,5,6-trimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C10H20Cl2NO3P/c1-8-9(2)15-17(14,16-10(8)3)13(6-4-11)7-5-12/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
ILXUCNAYDRMKPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OP(=O)(OC1C)N(CCCl)CCCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




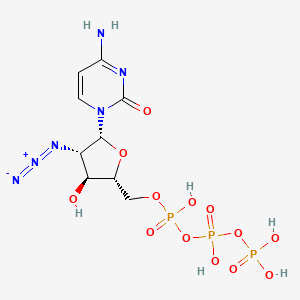
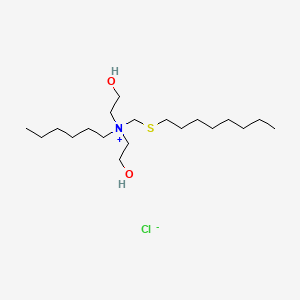
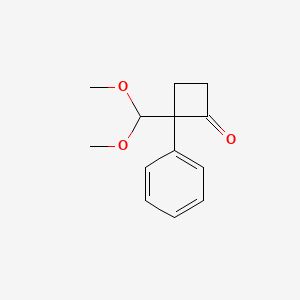

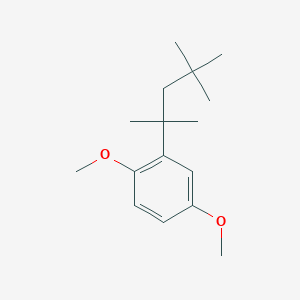
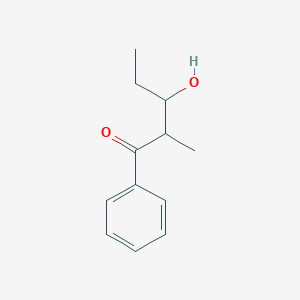
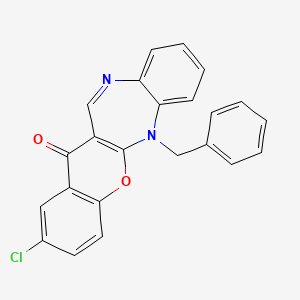
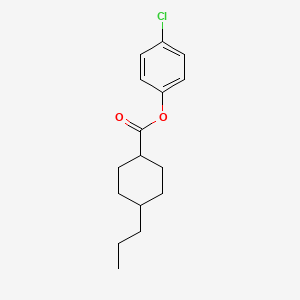
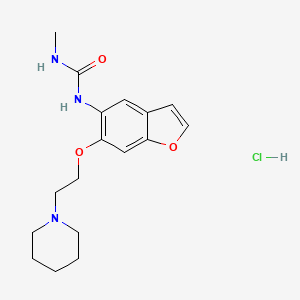
![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
